Introduction: The Strategic Value of Fluorinated Heterocycles
Introduction: The Strategic Value of Fluorinated Heterocycles
An In-depth Technical Guide to 6-Fluoro-4-methylnicotinaldehyde: A Versatile Fluorinated Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a heterocyclic system like pyridine, these effects are amplified, creating a "privileged" structural motif. 6-Fluoro-4-methylnicotinaldehyde (CAS No. 1266253-68-2) emerges as a significant building block within this chemical space.[1] Its structure, featuring a fluorinated pyridine ring functionalized with a reactive aldehyde and a methyl group, presents a trifecta of opportunities for synthetic elaboration, making it a valuable intermediate for researchers and drug development professionals aiming to craft next-generation therapeutics. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications.
Physicochemical and Computed Properties
While comprehensive experimental data for 6-Fluoro-4-methylnicotinaldehyde is not extensively published, its fundamental properties can be summarized from available data and computational models. These properties are crucial for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.
| Property | Value | Source |
| CAS Number | 1266253-68-2 | [1] |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| IUPAC Name | 6-fluoro-4-methylpyridine-3-carbaldehyde | [2] |
| Topological Polar Surface Area (TPSA) | 30.0 Ų | [3] |
| Number of Rotatable Bonds | 1 | [3] |
| Number of H-bond Acceptors | 3 | [3] |
| Number of H-bond Donors | 0 | [3] |
Synthesis and Mechanistic Considerations
A definitive, peer-reviewed synthesis for 6-Fluoro-4-methylnicotinaldehyde is not prominently documented. However, a highly plausible and efficient synthetic route can be designed based on established organometallic and oxidation chemistry, particularly methods proven for analogous pyridine derivatives.[4] The most logical approach involves the selective oxidation of the corresponding primary alcohol, (6-Fluoro-4-methylpyridin-3-yl)methanol.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable brominated pyridine precursor.
Caption: Proposed synthesis of 6-Fluoro-4-methylnicotinaldehyde.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanol
This step utilizes a classic halogen-metal exchange followed by quenching with an electrophile (paraformaldehyde). The choice of n-butyllithium (n-BuLi) at low temperatures (-78°C) is critical to ensure rapid halogen-metal exchange without competing side reactions, such as addition to the pyridine ring.
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Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
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Initial Charge: The flask is charged with 3-bromo-6-fluoro-4-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
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Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.05 eq, 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred for 1 hour at -78°C.
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Expertise & Experience Insight: The sub-stoichiometric excess of n-BuLi ensures complete consumption of the starting material. Maintaining a very low temperature is paramount to prevent decomposition of the pyridyl-lithium intermediate.
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Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Trustworthiness Insight: Using dry paraformaldehyde is crucial as any moisture will quench the organolithium intermediate non-productively.
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Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the target alcohol.
Step 2: Oxidation to 6-Fluoro-4-methylnicotinaldehyde
The selective oxidation of a pyridyl-methanol, which is structurally analogous to a benzylic alcohol, to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for allylic and benzylic-type alcohols.
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Reactor Setup: A round-bottom flask is charged with (6-Fluoro-4-methylpyridin-3-yl)methanol (1.0 eq) and a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
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Oxidant Addition: Activated manganese dioxide (5-10 eq by weight) is added to the solution.
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Expertise & Experience Insight: A large excess of MnO₂ is standard practice as its activity can vary. The reaction is heterogeneous, and vigorous stirring is required for efficient conversion.
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Reaction Monitoring: The suspension is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed thoroughly with dichloromethane.
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Trustworthiness Insight: This self-validating protocol relies on the insolubility of the MnO₂ and its byproducts. A thorough wash of the Celite pad is essential to maximize product recovery.
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Purification: The combined filtrate is concentrated in vacuo. The resulting crude aldehyde is typically of high purity but can be further purified by silica gel chromatography if necessary.
Spectroscopic Characterization (Predicted)
Lacking published experimental spectra, the following table outlines the predicted key signals in ¹H and ¹³C NMR spectroscopy for structure verification. Predictions are based on standard chemical shift values and the electronic effects of the substituents (F, CHO, CH₃) on the pyridine ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | ~10.1 | s | Aldehyde (-CH O) |
| ~8.6 | s | H-2 (proton between N and CHO) | |
| ~7.2 | d, JH-F ≈ 8 Hz | H-5 (proton adjacent to F) | |
| ~2.6 | s | Methyl (-CH ₃) | |
| ¹³C NMR | ~191 | d | Aldehyde (C HO) |
| ~165 | d, JC-F ≈ 240 Hz | C-6 (carbon bonded to F) | |
| ~153 | d | C-2 | |
| ~151 | d | C-4 | |
| ~128 | s | C-3 | |
| ~110 | d, JC-F ≈ 40 Hz | C-5 | |
| ~18 | s | Methyl (-C H₃) |
Note: Spectra would be recorded in a solvent like CDCl₃. 'd' denotes doublet, 's' denotes singlet. Coupling constants (J) are estimates.
Chemical Reactivity and Applications in Drug Discovery
6-Fluoro-4-methylnicotinaldehyde is a versatile intermediate whose value lies in the orthogonal reactivity of its functional groups. The fluoropyridine core provides metabolic stability and modulates electronics, while the aldehyde serves as a versatile synthetic handle.
Key Synthetic Transformations
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Reductive Amination: The aldehyde can be readily converted into a primary or secondary amine, a crucial transformation for introducing side chains that can interact with biological targets.
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Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds, providing access to stilbene-like structures or precursors for further cyclization.
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Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which are precursors to a wide variety of more complex heterocyclic systems.
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Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, expanding the molecular complexity.
Role in Medicinal Chemistry
The structural motifs present in 6-Fluoro-4-methylnicotinaldehyde are prevalent in many biologically active agents. Its application can be logically directed toward several therapeutic areas:
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Kinase Inhibitors: The pyridine core is a well-established scaffold in numerous ATP-competitive kinase inhibitors. The aldehyde provides a key attachment point for building out fragments that occupy the ribose-binding or solvent-exposed regions of the ATP pocket.
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CNS Agents: The presence of a fluorine atom can enhance blood-brain barrier permeability. Fluorinated pyridines are key components of ligands for central nervous system (CNS) targets, such as nicotinic acetylcholine receptors.[5]
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Agrochemicals: Substituted pyridine and enaminocarbonyl compounds have found broad application as insecticides and herbicides.[5]
The following diagram illustrates a hypothetical workflow where 6-Fluoro-4-methylnicotinaldehyde serves as a key intermediate in a drug discovery program.
Caption: Use of 6-Fluoro-4-methylnicotinaldehyde in a drug discovery workflow.
Safety and Handling
While a comprehensive, peer-reviewed toxicology profile for 6-Fluoro-4-methylnicotinaldehyde is not available, data from its Safety Data Sheet (SDS) and structurally related aromatic aldehydes provide a basis for safe handling protocols.[1]
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Hazard Identification: Assumed to be harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation based on analogous structures.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
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First-Aid Measures:
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
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Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Conclusion
6-Fluoro-4-methylnicotinaldehyde stands as a potent and versatile chemical tool for the modern synthetic chemist. Its carefully arranged functionalities—a metabolically robust fluoropyridine core, a synthetically tractable aldehyde group, and a methyl group for steric and electronic tuning—offer a pre-optimized platform for the rapid generation of molecular diversity. While further publication of its experimental properties and reactivity is anticipated, the logical application of established chemical principles allows for its confident integration into research and development pipelines, particularly in the pursuit of novel therapeutics in oncology, neuroscience, and beyond.
References
- Ambeed. (n.d.). 677728-92-6 | 6-Fluoronicotinaldehyde.
- Guidechem. (n.d.). 6-FLUORO-4-METHYLNICOTINALDEHYDE (CAS No. 1266253-68-2) SDS.
- AiFChem. (n.d.). 1266253-68-2 | 6-Fluoro-4-methylnicotinaldehyde.
- AccelaChemBio Inc. (2023). 126717-60-0, 6-(Benzyloxy)-3-bromo-2-methylpyridine.
- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Smolecule. (2023). (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol.
- ChemicalBook. (n.d.). 6-Methylnicotinaldehyde Chemical Properties,Uses,Production.
- Google Patents. (n.d.). WO2007115644A1 - Substituted enaminocarbonyl compounds.
- Google Patents. (n.d.). US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids.
- ResearchGate. (2025). Synthesis and initial in vitro characterization of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a high-affinity radioligand for central nicotinic acetylcholine receptors.
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